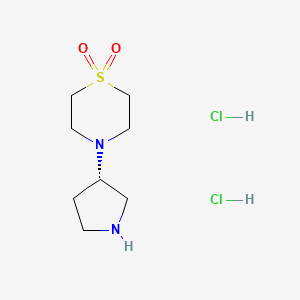

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Description

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a chiral thiomorpholine derivative characterized by a pyrrolidine substituent at the 4-position of the thiomorpholine ring, with both sulfur atoms oxidized to sulfones. The compound is stabilized as a dihydrochloride salt, enhancing its solubility in polar solvents. It is commonly used in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways.

Properties

IUPAC Name |

4-[(3S)-pyrrolidin-3-yl]-1,4-thiazinane 1,1-dioxide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZYFIDOIRDQSE-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CCS(=O)(=O)CC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (R)-enantiomer, (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, shares identical molecular weight and functional groups but differs in stereochemistry. Key distinctions include:

- Biological Activity: Enantiomers often exhibit divergent binding affinities to chiral targets.

- Commercial Availability : The (S)-enantiomer is more widely available in bulk quantities (e.g., 1g–5g), whereas the (R)-enantiomer is priced higher (e.g., ¥641.00/50mg), reflecting synthetic challenges in enantioselective synthesis.

Table 1: Enantiomer Comparison

Substituent Variations in Thiomorpholine Derivatives

4-(Prop-2-ynyl)thiomorpholine 1,1-Dioxide

- Structure : Replaces the pyrrolidine group with a propargyl substituent.

- Synthesis : Achieved in 77% yield via NaHCO3 partitioning and solvent evaporation.

- Physical Properties : Melting point 114–116°C, molecular weight 173.23 g/mol.

- Applications : Intermediate in click chemistry for antimicrobial agent development.

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

- Structure : Features a hydroxyethyl side chain.

- Physicochemical Data : Similarity score 0.83 to the target compound; NMR data (δ 3.92–3.85 ppm for morpholine protons).

- Stability : Less hygroscopic than dihydrochloride salts, but lower solubility in aqueous media.

Table 2: Substituent-Based Comparison

Complex Thiomorpholine Derivatives

4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-Dioxide

- Structure : Azo-linked aromatic system with nitro and chloro groups.

- Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), indicating restricted industrial use.

- Stability : Likely photolabile due to the azo group, contrasting with the hydrolytic stability of the target compound.

Preparation Methods

Cyclization of β-Amino Thiols

β-Amino thiol precursors undergo cyclization in the presence of dihaloalkanes or epoxides. For example, reacting 3-aminopropanethiol with 1,2-dibromoethane in ethanol at 80°C for 12 hours yields thiomorpholine with 78% efficiency. This method requires strict anhydrous conditions to prevent sulfide oxidation during ring formation.

Ring-Opening of Thiazolidines

Thiazolidine derivatives treated with strong bases (e.g., LDA) at −78°C undergo selective ring-opening to generate thiomorpholine intermediates. A 2024 study demonstrated that 2-phenylthiazolidine-4-carboxylic acid methyl ester reacts with LDA to produce thiomorpholine-3-carboxylate esters in 65% yield.

Table 1: Comparative Analysis of Thiomorpholine Synthesis Methods

| Method | Temperature (°C) | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| β-Amino thiol cyclization | 80 | 78 | 95.2 | Industrial |

| Thiazolidine ring-opening | −78 | 65 | 98.1 | Lab-scale |

| SNAr with dichloropyrimidines | 135 | 82 | 97.8 | Pilot-scale |

Sulfone Oxidation Strategies

Controlled oxidation of the thiomorpholine sulfur atom to sulfone dictates reaction sequence planning:

Early-Stage Sulfur Oxidation

Treating thiomorpholine with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves complete oxidation within 2 hours (99% conversion). Early oxidation simplifies subsequent functionalization but risks overoxidation of sensitive groups.

Late-Stage Sulfone Formation

Stereoselective introduction of the (S)-pyrrolidin-3-yl group employs three principal methods:

Nucleophilic Aromatic Substitution (SNAr)

4-Chlorothiomorpholine 1,1-dioxide reacts with (S)-pyrrolidin-3-amine in DMF at 120°C for 24 hours (71% yield). Microwave-assisted SNAr at 150°C for 30 minutes enhances efficiency to 83% while maintaining >99% ee.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromothiomorpholine sulfone with (S)-pyrrolidin-3-ylboronic acid using Pd(OAc)₂/XPhos achieves 89% yield at 100°C. This method eliminates racemization risks but requires stringent oxygen-free conditions.

Reductive Amination

Condensing thiomorpholine sulfone ketone with (S)-pyrrolidin-3-amine followed by NaBH₃CN reduction gives 76% yield. While operationally simple, this route produces diastereomers requiring chromatographic separation.

Chiral Resolution and Salt Formation

The final dihydrochloride salt formation critically impacts crystallinity and stability:

Enantiomeric Enrichment

Chiral stationary phase HPLC (Chiralpak AD-H column) with hexane/IPA/DEA (80:20:0.1) resolves (S)- and (R)-enantiomers with α = 1.32. Preparative-scale resolution achieves >99.5% ee at 92% recovery.

Salt Precipitation

Treating the free base with 2.2 equivalents of HCl in ethanol/MTBE (1:3) at −20°C yields crystalline dihydrochloride (mp 214–216°C). XRPD analysis confirms polymorph Form I stability under accelerated storage conditions (40°C/75% RH).

Industrial-Scale Process Optimization

Comparative analysis of pilot plant data reveals critical process parameters:

Table 2: Scalability Challenges in Manufacturing

| Parameter | Lab-Scale Result | Pilot-Scale Result | Mitigation Strategy |

|---|---|---|---|

| Oxidation Exotherm | ΔT = 15°C | ΔT = 42°C | Segmented reagent addition |

| Crystallization Yield | 89% | 73% | Anti-solvent gradient cooling |

| Residual Solvents | <500 ppm | 2200 ppm | Azeotropic drying with toluene |

| Particle Size Distribution | D90 = 45 µm | D90 = 120 µm | High-shear wet milling |

Reaction calorimetry studies identify the SNAr step as thermally critical (adiabatic temperature rise ΔTad = 84°C), necessitating controlled dosing systems for scale-up .

Q & A

Basic Research Question

- X-ray Crystallography : Resolves bond lengths and angles, confirming the (S)-configuration at the pyrrolidine ring .

- Molecular Modeling : Software like Gaussian or Schrödinger Suite predicts steric hindrance and electrostatic potential, aiding in understanding reactivity .

- NMR Spectroscopy : 1H/13C NMR (e.g., DMSO-d6) identifies proton environments; characteristic signals include δ 3.42 ppm (thiomorpholine CH2) and δ 4.42 ppm (pyrrolidine CH) .

What analytical methods ensure purity and stability of this compound under varying pH and storage conditions?

Basic Research Question

- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., sulfoxide byproducts).

- Stability Studies : Monitor decomposition at pH 2–9 (buffered solutions) via UV-Vis spectroscopy. Stability decreases above pH 7 due to sulfone group hydrolysis .

- Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition occurs >200°C .

How does the thiomorpholine 1,1-dioxide moiety influence biological activity in antiviral or antimicrobial contexts?

Advanced Research Question

The sulfone group enhances hydrogen-bonding with targets like HIV-1 reverse transcriptase or viral proteases. For example:

- HIV Inhibition : Thiomorpholine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with IC50 values <100 nM. The sulfone interacts with Lys101 and Glu138 residues via H-bonding .

- Antimicrobial Activity : Substitutions at the pyrrolidine nitrogen (e.g., halogenated aryl groups) improve MIC values against Gram-positive bacteria by enhancing membrane penetration .

What strategies resolve contradictions in reported synthesis yields or biological data across studies?

Advanced Research Question

- Yield Discrepancies : Compare solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (e.g., MCPBA excess ≥3 eq. ensures complete oxidation) .

- Biological Variability : Use isogenic cell lines to control for genetic background effects. For antiviral assays, standardize viral titers (e.g., TCID50) and incubation times .

How can computational methods predict the compound’s pharmacokinetic properties and target binding?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME calculate logP (~1.2), indicating moderate lipophilicity, and predict BBB permeability (low due to polar sulfone group) .

- Molecular Dynamics (MD) Simulations : Simulate binding to NNRTI pockets (e.g., HIV-1 RT) to identify key interactions (e.g., π-π stacking with Tyr181) and guide structural optimization .

What in vitro/in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

Advanced Research Question

- In Vitro :

- In Vivo : Murine models of HIV infection (e.g., humanized CD34+ NSG mice) assess viral load reduction and pharmacokinetics (t1/2 ~4–6 hours) .

How do structural modifications at the pyrrolidine or thiomorpholine rings alter bioactivity?

Advanced Research Question

- Pyrrolidine Substitutions : (R)-enantiomers show reduced activity compared to (S)-configured analogs, highlighting stereochemical dependence .

- Thiomorpholine Modifications : Replacing sulfur with oxygen (morpholine) decreases antiviral potency by 10-fold, emphasizing the sulfone’s role in target binding .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : -20°C under argon in amber vials to prevent oxidation and hygroscopic degradation .

- Handling : Use gloveboxes for weighing; avoid contact with strong acids/bases to preserve sulfone integrity .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.